molecular formula C25H28N6O2S B11283091 5-(1,4'-Bipiperidin-1'-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-(1,4'-Bipiperidin-1'-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11283091
M. Wt: 476.6 g/mol
InChI Key: KWHLEJDMVLHDOB-UHFFFAOYSA-N
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Description

1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a triazoloquinazoline core, and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of reactions, including cyclization, diazotization, and azidation. The benzenesulfonyl group is then introduced through sulfonylation reactions, and the bipiperidine moiety is attached via nucleophilic substitution reactions. The entire process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-compatible catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper sulfate.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to enhance binding affinity, while the triazoloquinazoline core can modulate the activity of various biological pathways. The bipiperidine moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4’-BIPIPERIDINE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its binding affinity, while the triazoloquinazoline core provides a versatile platform for further functionalization .

Properties

Molecular Formula

C25H28N6O2S

Molecular Weight

476.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-(4-piperidin-1-ylpiperidin-1-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C25H28N6O2S/c32-34(33,20-9-3-1-4-10-20)25-24-26-23(21-11-5-6-12-22(21)31(24)28-27-25)30-17-13-19(14-18-30)29-15-7-2-8-16-29/h1,3-6,9-12,19H,2,7-8,13-18H2

InChI Key

KWHLEJDMVLHDOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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